
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that play a role in cancer cell growth and inflammation. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, which plays a role in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has been found to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine in lab experiments is that it has shown promising results in various scientific research applications. Additionally, it is relatively easy to synthesize and has a high purity level. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Orientations Futures
There are several future directions for the research of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine. One direction is to further study its potential therapeutic effects in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action and optimize its potential therapeutic effects in neurological disorders. Overall, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has the potential to be a valuable tool in scientific research and may have significant therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine involves the reaction between 2,3-dimethoxybenzylamine and 5-bromoindazole in the presence of a palladium catalyst. The reaction occurs through a Suzuki coupling reaction, resulting in the formation of the desired compound. Other methods of synthesis include the use of copper-catalyzed azide-alkyne cycloaddition and palladium-catalyzed amination.
Applications De Recherche Scientifique
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in treating inflammatory diseases, as it has been found to have anti-inflammatory properties. Additionally, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-5-3-4-11(16(15)21-2)9-17-13-6-7-14-12(8-13)10-18-19-14/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGCKBDDQAEABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
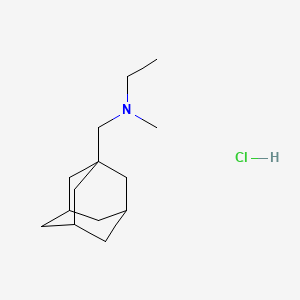
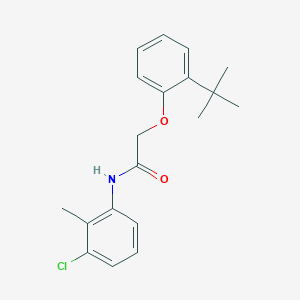
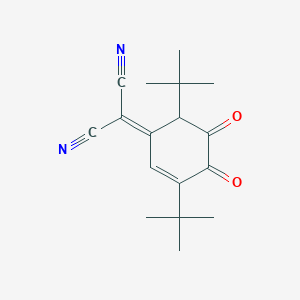
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)
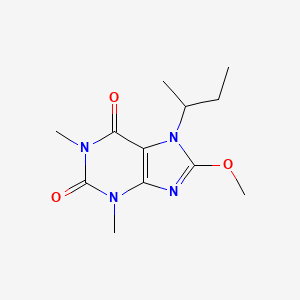
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)
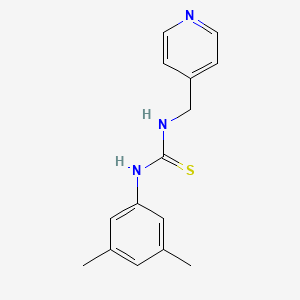
![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)